molecular formula C26H23ClN4O3S2 B2562613 (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(indolin-1-ylsulfonyl)phenyl)methanone CAS No. 922572-34-7

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(indolin-1-ylsulfonyl)phenyl)methanone

Cat. No.: B2562613
CAS No.: 922572-34-7
M. Wt: 539.07
InChI Key: VFYRSNGTHJMVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid molecule featuring:

  • 6-Chlorobenzo[d]thiazole: A heterocyclic scaffold known for bioactivity in kinase inhibition and antimicrobial applications.
  • Piperazine: A flexible nitrogen-containing ring that enhances solubility and modulates receptor interactions.
  • Indolin-1-ylsulfonylphenyl: A sulfonamide-substituted aromatic group, which may influence pharmacokinetics and target binding.

Properties

IUPAC Name

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O3S2/c27-20-7-10-22-24(17-20)35-26(28-22)30-15-13-29(14-16-30)25(32)19-5-8-21(9-6-19)36(33,34)31-12-11-18-3-1-2-4-23(18)31/h1-10,17H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYRSNGTHJMVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=NC6=C(S5)C=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(indolin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule that exhibits significant potential in various biological applications. Its structure, which incorporates a piperazine ring, a chlorobenzo[d]thiazole moiety, and an indolin sulfonamide group, suggests multiple pharmacological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanism of action.

Structural Overview

The compound features the following structural components:

  • Piperazine Ring : Known for its role in many pharmacologically active compounds.
  • Chlorobenzo[d]thiazole Moiety : Associated with various biological activities, particularly in anticancer research.
  • Indolin Sulfonamide Group : Enhances the compound's interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar structures to the target molecule often exhibit significant anticancer activity. For instance, benzothiazole derivatives have been shown to possess potent antiproliferative effects against various cancer cell lines. A study highlighted that certain benzothiazole derivatives demonstrated GI50 values as low as 0.4 µM against MCF-7 breast cancer cells . The incorporation of the indolin sulfonamide moiety may further enhance these effects through synergistic mechanisms.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedGI50 (µM)Mechanism of Action
Compound AMCF-70.4Apoptosis induction
Compound BDU-1458COX inhibition
Compound CHT-290.24Cell cycle arrest

Antibacterial Effects

The antibacterial properties of benzothiazole derivatives have also been documented. For example, compounds with similar structures showed inhibitory activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 1.6 mg/mL to lower . The presence of the piperazine ring is believed to contribute to these antimicrobial effects.

Table 2: Antibacterial Activity of Benzothiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (mg/mL)
Compound DE. coli1.6
Compound ES. aureus0.833
Compound FBacillus subtilis1.6

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation, such as cyclooxygenase (COX) enzymes.
  • Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest, leading to apoptosis in cancer cells.
  • Antimicrobial Action : By disrupting bacterial cell wall synthesis or function, the compound exhibits antibacterial properties.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Study on Benzothiazole Derivatives : Investigated various derivatives for their anticancer potential against multiple cell lines, revealing significant activity and potential mechanisms involving apoptosis and cell cycle arrest .
  • Antibacterial Screening : A comprehensive analysis of benzothiazole derivatives indicated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .

Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

Compound Name / ID Key Structural Features Reported Activity Evidence Source
Compound 21 () Thiophen-2-yl, trifluoromethylphenyl Not specified; likely CNS focus
MK45 (RTC6) () Chloropyridinyl, thiophene Kinase inhibition (hypothesized)
Substituted 4-Chloro-2-piperazinyl quinazolines () Quinazoline core, piperazine Anticonvulsant activity (MES model)
w3 () Triazole, pyrimidine, methylpiperazine Kinase inhibition (JAK2/FLT3)

Key Differences :

  • The target compound uniquely combines chlorobenzothiazole and indolin sulfonyl groups, absent in analogues. This may enhance target selectivity or metabolic stability compared to thiophene- or pyridine-based derivatives .
  • Unlike quinazolines (), the benzothiazole core may confer distinct electronic properties, influencing binding to ion channels or enzymes .

Pharmacological Comparison

While direct activity data for the target compound are unavailable, inferences are drawn from structural analogues:

  • Anticonvulsant Potential: Piperazinyl quinazolines () showed efficacy in maximal electroshock (MES) tests. The target compound’s sulfonamide group may enhance blood-brain barrier penetration, but the chloro-benzothiazole could introduce toxicity risks .
  • Kinase Inhibition : Compounds like w3 () inhibit JAK2/FLT3 kinases. The target’s benzothiazole and sulfonamide groups may similarly interact with ATP-binding pockets, though steric effects from the indolin group could alter potency .
  • Antimicrobial Activity : Fluorobenzoisoxazole-piperidine derivatives () demonstrated antibacterial effects. The chloro-benzothiazole in the target compound may enhance gram-positive activity, but sulfonamide groups are less common in this context .

Challenges :

  • Steric hindrance during sulfonylation due to the bulky indolin group.
  • Purification difficulties arising from the hybrid structure’s lipophilicity .

Comparison to Analogues’ Syntheses

  • Compound 21 (): Uses straightforward trifluoromethylphenyl coupling, avoiding sulfonylation steps .

Structure-Activity Relationship (SAR) Insights

  • 4-chloroquinazolines in ) .
  • Piperazine Flexibility : May compensate for steric bulk from the indolin group, as seen in MK45 () .
  • Sulfonamide Group : Could increase plasma protein binding, reducing bioavailability compared to methylpiperazine derivatives like w3 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.